REACTION_CXSMILES
|
O=C1C(C(O)=O)=CC=C(C(F)(F)F)N1.C(Br)C#C.C(=O)([O-])[O-].[K+].[K+].C1OCCOCCOCCOCCOCCOC1.[CH2:43]([O:46][C:47]1[N:57]=[C:56]([C:58]([F:61])([F:60])[F:59])[CH:55]=[CH:54][C:48]=1[C:49]([O:51]CC)=[O:50])[C:44]#[CH:45].[OH-].[K+]>CN(C)C=O.C(#N)C.O.O1CCOCC1>[CH2:43]([O:46][C:47]1[N:57]=[C:56]([C:58]([F:61])([F:59])[F:60])[CH:55]=[CH:54][C:48]=1[C:49]([OH:51])=[O:50])[C:44]#[CH:45] |f:2.3.4,7.8|
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
O=C1NC(=CC=C1C(=O)O)C(F)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
ethyl 2-prop-2-ynyloxy-6-trifluoromethylnicotinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C#C)OC1=C(C(=O)OCC)C=CC(=N1)C(F)(F)F
|
Name
|
product
|
Quantity
|
36.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture is partitioned between ethyl acetate and saturated sodium chloride solution
|
Type
|
FILTRATION
|
Details
|
The crude product is filtered through a silica gel column
|
Type
|
CUSTOM
|
Details
|
The main component, which is obtained in the form of an oil
|
Type
|
EXTRACTION
|
Details
|
After acidification and extraction with ethyl acetate
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)OC1=C(C(=O)O)C=CC(=N1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |